molecular formula C22H25FN4OS B305631 N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Katalognummer B305631
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: AILPVPUWMCWPPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as FIT-039, is a novel and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular cyclic AMP (cAMP) levels. FIT-039 has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Wirkmechanismus

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide exerts its pharmacological effects by selectively inhibiting PDE4, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in pro-inflammatory cytokine production, inhibition of immune cell activation and migration, and promotion of anti-inflammatory pathways.
Biochemical and physiological effects:
This compound has been shown to have a broad range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, while increasing the production of anti-inflammatory cytokines such as IL-10. This compound also inhibits the activation and migration of immune cells such as T cells, B cells, and macrophages. In addition, this compound has been shown to improve lung function, reduce airway hyperresponsiveness, and decrease joint inflammation and destruction.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of PDE4, with high affinity and specificity for the enzyme. It has been extensively studied in preclinical models of inflammatory and autoimmune diseases, and has shown promising results in reducing inflammation and improving disease outcomes. However, there are also limitations to the use of this compound in laboratory experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. In addition, the optimal dosing and administration regimen for this compound have not been established.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound as a potential treatment for other inflammatory and autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the safety and efficacy of this compound in clinical trials need to be further explored to determine its potential as a therapeutic agent for human diseases.

Synthesemethoden

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, which is then coupled with 2-fluorobenzoyl chloride to yield this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of allergic asthma, this compound was found to significantly reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, this compound was shown to improve lung function and reduce inflammation. This compound has also been investigated as a potential treatment for rheumatoid arthritis, with promising results in reducing joint inflammation and destruction.

Eigenschaften

Molekularformel

C22H25FN4OS

Molekulargewicht

412.5 g/mol

IUPAC-Name

N-(2-fluorophenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25FN4OS/c1-16(2)14-27-20(13-12-17-8-4-3-5-9-17)25-26-22(27)29-15-21(28)24-19-11-7-6-10-18(19)23/h3-11,16H,12-15H2,1-2H3,(H,24,28)

InChI-Schlüssel

AILPVPUWMCWPPF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

Kanonische SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.